REACTION_SMILES
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[C:10]([CH3:11])(=[O:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1.[C:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)(=[O:8])[CH3:9]>>[CH:10]([CH3:11])([OH:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)c1ccccn1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccnc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:10]([CH3:11])(=[O:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1.[C:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)(=[O:8])[CH3:9]>>[CH:10]([CH3:11])([OH:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccnc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:10]([CH3:11])(=[O:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1.[C:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)(=[O:8])[CH3:9]>>[CH:10]([CH3:11])([OH:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccnc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |